molecular formula C19H21N3O4S B12151254 2-{1-[(3,4-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole

2-{1-[(3,4-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole

Cat. No.: B12151254
M. Wt: 387.5 g/mol
InChI Key: MJWQSRWOAUSASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(3,4-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(3,4-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole typically involves the condensation of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . The reaction is carried out in a mixture of solvents under mild conditions, resulting in high yields and efficient separation of the desired product. The structure of the obtained compound is confirmed using techniques such as FTIR, NMR, and HRMS .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(3,4-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-{1-[(3,4-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{1-[(3,4-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with enzymes and receptors, modulating their activity. The benzimidazole ring structure allows it to bind to nucleotides and other biomolecules, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

    Osimertinib: A benzimidazole derivative used as an anticancer agent.

    Navelbine: Another benzimidazole-based drug with anticancer properties.

    Alectinib: A benzimidazole compound used in cancer treatment.

Uniqueness

2-{1-[(3,4-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole is unique due to its specific combination of a pyrrolidine ring and a sulfonyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

2-[1-(3,4-dimethoxyphenyl)sulfonylpyrrolidin-2-yl]-1H-benzimidazole

InChI

InChI=1S/C19H21N3O4S/c1-25-17-10-9-13(12-18(17)26-2)27(23,24)22-11-5-8-16(22)19-20-14-6-3-4-7-15(14)21-19/h3-4,6-7,9-10,12,16H,5,8,11H2,1-2H3,(H,20,21)

InChI Key

MJWQSRWOAUSASX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2C3=NC4=CC=CC=C4N3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.